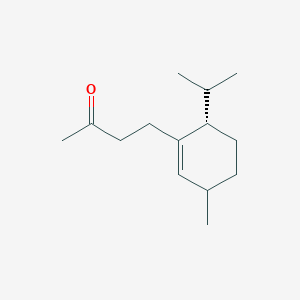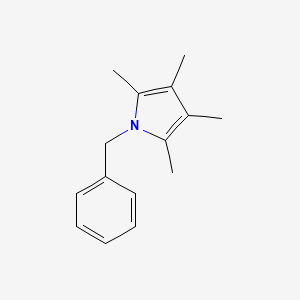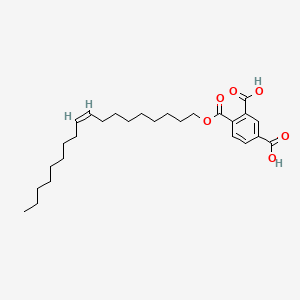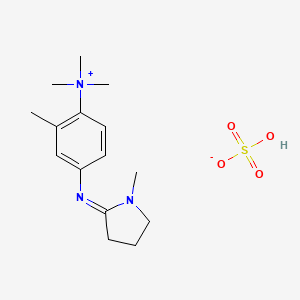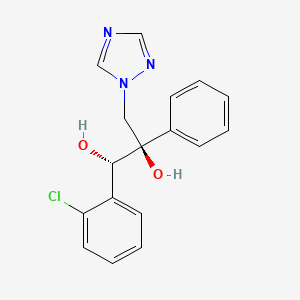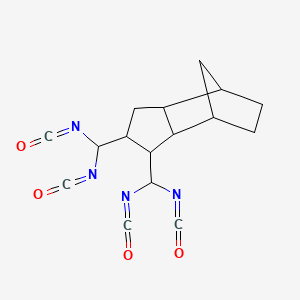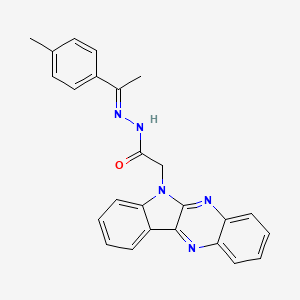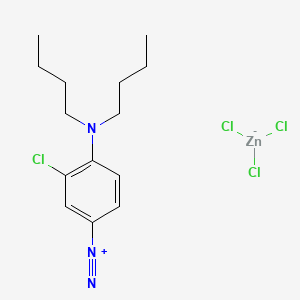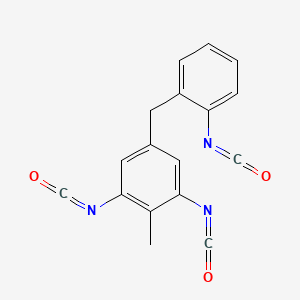
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure can be synthesized through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via cyclization reactions, often using dihydroxy intermediates.
Bromination: The bromine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Cyclization and Ring-Opening: The tetrahydrofuran ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in deprotonation reactions.
Palladium Catalysts: Employed in various coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as antiviral, anticancer, and antimicrobial agents. The specific structure of this compound might make it a candidate for such studies.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors. The presence of the tetrahydrofuran ring and bromine atoms might influence its biological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives exert their effects by interacting with nucleic acids or enzymes involved in DNA replication and repair. The bromine atoms might enhance its binding affinity to certain molecular targets.
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A well-known pyrimidine analog used in DNA labeling and cancer research.
5-Fluorouracil (5-FU): Another pyrimidine analog widely used as an anticancer agent.
Uniqueness
The unique combination of the tetrahydrofuran ring and bromine atoms in 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione sets it apart from other pyrimidine derivatives. This structural uniqueness might confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
97975-03-6 |
|---|---|
分子式 |
C11H14Br2N2O4 |
分子量 |
398.05 g/mol |
IUPAC名 |
5-(2-bromoethyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
FTIWIUDVYAAVNZ-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


